N-(3-methoxycyclopentyl)-5-azaspiro[3.4]octane-5-carboxamide, commonly known as SP-1, is a novel synthetic compound with potential applications in diverse fields. It was first synthesized by scientists at the University of California, San Francisco, in collaboration with a team from the pharmaceutical company Pfizer. SP-1 is an analog of the psychostimulant drug yohimbine, which is primarily used in the treatment of erectile dysfunction, and is designed to interact with the α2-adrenoceptor subtype.